N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique structure combining a cyclohexyl group, multiple methyl groups, and an oxazolo-pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-pyridine core, followed by the introduction of the cyclohexyl and methyl groups. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- N-cyclohexyl-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-cyclohexyl-N,3,6-trimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-10-9-13(14-11(2)18-21-15(14)17-10)16(20)19(3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 |
InChI Key |
SAKRZAJJFBONSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
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